An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol
An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-1-(pyridin-3-yl)ethanol is a key heterocyclic compound featuring a pyridine ring and an amino alcohol functional group. This unique structural arrangement makes it a valuable and versatile building block in modern organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a crucial intermediate for constructing more complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. 2-Amino-1-(pyridin-3-yl)ethanol is a liquid at room temperature with a molecular weight of 138.17 g/mol . The presence of both a basic pyridine nitrogen and an amino group, along with a hydroxyl group, allows for a range of intermolecular interactions, influencing its solubility and reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 92990-44-8 | |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N |
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 2-Amino-1-(pyridin-3-yl)ethanol. While comprehensive spectral data requires experimental acquisition, typical characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methine proton adjacent to the hydroxyl group would appear as a multiplet, and the methylene protons adjacent to the amino group would also present as multiplets. The protons of the hydroxyl and amino groups may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR would display signals for the five distinct carbons of the pyridine ring and two signals for the ethanol side chain. The carbon bearing the hydroxyl group would be expected in the δ 60-70 ppm range, while the carbon adjacent to the amino group would be in the δ 40-50 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. C=N and C=C stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (M-18) or the cleavage of the C-C bond on the ethanol side chain.
Synthesis and Purification Workflow
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol can be achieved through various synthetic routes. A common and reliable method involves the reduction of an appropriate precursor, such as a corresponding α-amino ketone or a cyanohydrin derivative. Below is a representative protocol for its synthesis via the reduction of 2-amino-1-(pyridin-3-yl)ethanone.
Experimental Protocol: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol
Objective: To synthesize 2-Amino-1-(pyridin-3-yl)ethanol by the reduction of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride.
Materials:
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2-amino-1-(pyridin-3-yl)ethanone hydrochloride
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(pyridin-3-yl)ethanone hydrochloride in methanol. Cool the solution to 0 °C using an ice bath.
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Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0 °C. Causality Note: The portion-wise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: To the resulting aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and facilitate the extraction of the product into the organic layer. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with dichloromethane two more times.
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Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
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Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, 2-Amino-1-(pyridin-3-yl)ethanol.
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Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature data or a reference standard.
Caption: Workflow for the synthesis and purification of 2-Amino-1-(pyridin-3-yl)ethanol.
Applications in Research and Drug Development
The bifunctional nature of 2-Amino-1-(pyridin-3-yl)ethanol makes it a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1]
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Pharmaceutical Development: This compound is a key building block for synthesizing novel drug candidates.[3] Its structure is incorporated into molecules targeting various therapeutic areas, including neurological disorders.[1][3] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions with biological targets, while the amino alcohol side chain provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. It is a valuable moiety for β3-adrenergic receptor agonists.[1]
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Biochemical Research: In biochemical studies, derivatives of 2-Amino-1-(pyridin-3-yl)ethanol are utilized as probes to investigate enzyme inhibition and metabolic pathways.[1] Understanding these interactions is crucial for the development of new therapeutic strategies.
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Agrochemicals: The structural motifs present in this compound are also relevant in the design of modern agrochemicals, such as pesticides and herbicides.[1]
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Material Science: The compound is employed in the creation of specialized polymers and coatings where its chemical properties contribute to enhanced material performance.[1]
Caption: Key application areas of 2-Amino-1-(pyridin-3-yl)ethanol.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-1-(pyridin-3-yl)ethanol. It is important to consult the Safety Data Sheet (SDS) before use.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4][5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible substances such as strong oxidizing agents.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
In case of exposure, immediate action is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5]
References
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J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. [Link]
